1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone is an organic compound that features a bromine atom, a chlorophenylsulfonyl group, and a butanone backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone can be achieved through several routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-bromo-2-butanone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ketone group in the butanone backbone can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions:
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis, leading to cell lysis and death. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone can be compared with similar compounds such as 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone. While both compounds share a chlorophenylsulfonyl group, their structural differences lead to distinct chemical and biological properties. For example, 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone has been studied for its antifungal activity against Candida strains .
Eigenschaften
CAS-Nummer |
18813-25-7 |
---|---|
Molekularformel |
C10H10BrClO3S |
Molekulargewicht |
325.61 g/mol |
IUPAC-Name |
1-bromo-4-(4-chlorophenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C10H10BrClO3S/c11-7-9(13)5-6-16(14,15)10-3-1-8(12)2-4-10/h1-4H,5-7H2 |
InChI-Schlüssel |
NAJJLBKJETUVOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.